- Methods and compositions for targeted protein degradation, World Intellectual Property Organization, , ,

Cas no 94838-59-2 (N-Boc-4-aminophenethylamine)

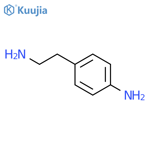

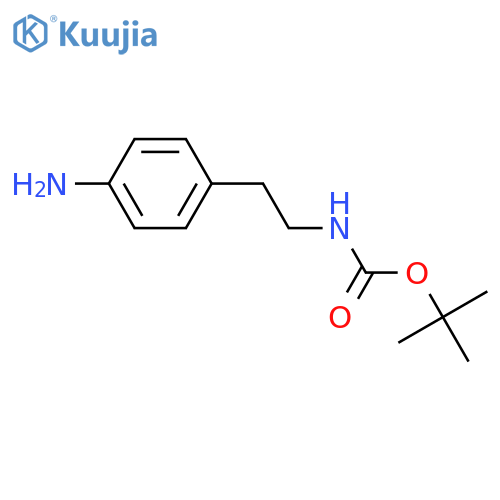

N-Boc-4-aminophenethylamine structure

상품 이름:N-Boc-4-aminophenethylamine

N-Boc-4-aminophenethylamine 화학적 및 물리적 성질

이름 및 식별자

-

- tert-Butyl 4-aminophenethylcarbamate

- [2-(4-AMINOPHENYL)ETHYL]CARBAMIC ACID TERT-BUTYL ESTER

- Carbamic acid,N-[2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester

- tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate

- Tert-Butyl-2-(4-Aminophenyl)Ethylcarbamate

- 4-[2-(BOC-AMINO)ETHYL]ANILINE

- [2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester

- C13H20N2O2

- tert-butyl (4-aminophenethyl)carbamate

- tert-butyl [2-(4-aminophenyl)ethyl]carbamate

- Carbamic acid, N-[2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester

- Tert-butyl 2-(4-aminophenyl)ethylcarbamate hydrochloride

- Carbamic acid, [2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI)

- N-Boc-4-aminophenethylamine

- N-tert-Butoxycarbonyl-2-(4-aminophenyl)ethylamine

- N-tert-Butoxycarbonyl-4-aminophenethylamine

- tert-Butyl (2-(4-Aminophenyl)ethyl)carbamate

- BBL103231

- tert-butyl4-aminophenethylcarbamate

- NSC669666

- t-butyl 2-(4-aminophenyl)ethylcarbamate

- NS-03200

- CS-W003234

- tert-butyl 2-(4-aminophenyl)ethylcarbamate

- Carbamic acid, [2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI); N-tert-Butoxycarbonyl-2-(4-aminophenyl)ethylamine; N-tert-Butoxycarbonyl-4-aminophenethylamine; [2-(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester; tert-Butyl (2-(4-Aminophenyl)ethyl)carbamate; tert-Butyl 4-aminophenethylcarbamate

- [2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester, AldrichCPR

- 2-(4-Aminophenyl)ethyl carbamic acid tert-butyl ester

- 2-(4-Aminophenyl)ethylcarbamic acid 1,1-dimethylethyl ester

- AB22067

- DS-018492

- 94838-59-2

- [2-(4-Amino-phenyl)-ethyl]carbamicacid tert-butyl ester

- AC-29368

- DB-058194

- SCHEMBL448114

- AKOS010469462

- N-tertbutoxycarbonyl-2-(4-aminophenyl)ethylamine

- n-[2-(4-aminophenyl)ethyl](tert-butoxy)carboxamide

- NCI60_024327

- [2-(4-amino-phenyl)-ethyl]-carbamicacid tert-butyl ester

- [(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester

- STL557041

- CHEMBL2008649

- DTXSID20327605

- SY021926

- EN300-1228926

- 4-(2-(t-butoxycarbonyl)aminoethyl) aniline

- tert-butyl[2-(4-aminophenyl)ethyl]carbamate

- MFCD05663961

- HOPALBZGTWDOTL-UHFFFAOYSA-N

- 4-(N-Boc-2-aminoethyl)aniline

-

- MDL: MFCD05663961

- 인치: 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3,(H,15,16)

- InChIKey: HOPALBZGTWDOTL-UHFFFAOYSA-N

- 미소: O=C(NCCC1C=CC(N)=CC=1)OC(C)(C)C

계산된 속성

- 정밀분자량: 236.15200

- 동위원소 질량: 236.152477885g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 3

- 중원자 수량: 17

- 회전 가능한 화학 키 수량: 5

- 복잡도: 240

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 2.2

- 토폴로지 분자 극성 표면적: 64.4

실험적 성질

- 밀도: 1.077±0.06 g/cm3 (20 ºC 760 Torr),

- 용해도: 극미용성(0.57g/l)(25ºC),

- 수용성: Slightly soluble in water.

- PSA: 64.35000

- LogP: 3.30810

N-Boc-4-aminophenethylamine 보안 정보

- 위험물 운송번호:2811

- 위험 등급:6.1

- 패키지 그룹:Ⅲ

N-Boc-4-aminophenethylamine 세관 데이터

- 세관 번호:2924299090

- 세관 데이터:

중국 세관 번호:

2924299090개요:

2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 30.0%

신고 요소:

제품명, 성분 함량, 용도, 포장

요약:

2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 30.0%

N-Boc-4-aminophenethylamine 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052370-250mg |

4-[2-(Boc-amino)ethyl]aniline |

94838-59-2 | 98% | 250mg |

¥36 | 2023-02-17 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H63324-1g |

4-[2-(Boc-amino)ethyl]aniline, 97% |

94838-59-2 | 97% | 1g |

¥1933.00 | 2023-03-09 | |

| TRC | A612955-2500mg |

N-Boc-4-aminophenethylamine |

94838-59-2 | 2500mg |

$ 167.00 | 2023-04-19 | ||

| eNovation Chemicals LLC | D775195-5g |

[2-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER |

94838-59-2 | 97% | 5g |

$200 | 2024-06-05 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0111-5g |

[2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester |

94838-59-2 | 97% | 5g |

¥454.68 | 2025-01-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052370-25g |

4-[2-(Boc-amino)ethyl]aniline |

94838-59-2 | 98% | 25g |

¥763.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T42010-1g |

4-[2-(Boc-amino)ethyl]aniline |

94838-59-2 | 97% | 1g |

¥39.0 | 2023-09-06 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188559-5g |

N-Boc-4-aminophenethylamine |

94838-59-2 | 98% | 5g |

¥273.90 | 2023-09-04 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H63324-5g |

4-[2-(Boc-amino)ethyl]aniline, 97% |

94838-59-2 | 97% | 5g |

¥8640.00 | 2023-03-09 | |

| Alichem | A019145691-5g |

tert-Butyl 4-aminophenethylcarbamate |

94838-59-2 | 97% | 5g |

$256.00 | 2023-08-31 |

N-Boc-4-aminophenethylamine 합성 방법

Synthetic Routes 1

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

참조

Synthetic Routes 2

반응 조건

1.1 Solvents: 1,4-Dioxane ; 30 min, rt; 22 h, rt

참조

- Preparation of peptidomimetic compounds as selective neuronal nitric oxide synthase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 3

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt

참조

- Pesticidal compositions and methods, World Intellectual Property Organization, , ,

Synthetic Routes 4

반응 조건

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 16 h, rt

참조

- Optical Control of TRPV1 Channels, Angewandte Chemie, 2013, 52(37), 9845-9848

Synthetic Routes 5

반응 조건

1.1 Solvents: 1,4-Dioxane ; 30 min, rt; 22 h, rt

참조

- Preparation of nitroarginine derivatives as selective neuronal nitric oxide synthase inhibitors, United States, , ,

Synthetic Routes 6

반응 조건

1.1 Solvents: Methanol ; 24 h, rt

참조

- Preparation of novel multi-binding phenolic compounds as β2-adrenergic receptor agonists, United States, , ,

Synthetic Routes 7

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; overnight, rt

참조

- Preparation of sulfonylaminomethyl five-membered heterocyclic carboxamide derivatives as bradykinin B1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of inflammatory-related disorders, World Intellectual Property Organization, , ,

Synthetic Routes 8

반응 조건

1.1 Solvents: Tetrahydrofuran ; rt; 2 h, rt

참조

- Controlling epithelial sodium channels with light using photoswitchable amilorides, Nature Chemistry, 2014, 6(8), 712-719

Synthetic Routes 9

반응 조건

1.1 Solvents: Methanol ; 24 h, rt

참조

- Preparation of novel multibinding phenolic compounds as β2-adrenergic receptor agonists, World Intellectual Property Organization, , ,

Synthetic Routes 10

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; overnight, rt

참조

- Interleukin 8 receptor antagonist benzamide compounds, their preparation, and their therapeutic use, World Intellectual Property Organization, , ,

Synthetic Routes 11

반응 조건

1.1 Catalysts: Thiamine hydrochloride ; 3 min, rt

참조

- Thiamine hydrochloride as a recyclable organocatalyst for the efficient and chemoselective N-tert-butyloxycarbonylation of amines, Synthetic Communications, 2021, 51(24), 3791-3804

Synthetic Routes 12

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt → 0 °C

1.2 1 h, rt

1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ; 1 h, 50 °C

1.2 1 h, rt

1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ; 1 h, 50 °C

참조

- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

Synthetic Routes 13

반응 조건

1.1 Solvents: Tetrahydrofuran ; rt; 2 h, rt

참조

- Natural lignin nanoparticles: a promising nano-crosslinker for constructing fluorescent photoswitchable supramolecular hydrogels, Polymer Chemistry, 2020, 11(11), 1871-1876

Synthetic Routes 14

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 3 psi, rt

참조

- Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631

Synthetic Routes 15

반응 조건

1.1 Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt

참조

- Preparation of imidazolylphenylethylaminocarbonylbenzenesulfonamides and related compounds as antiinflammatory and analgesic agents., World Intellectual Property Organization, , ,

Synthetic Routes 16

반응 조건

1.1 Catalysts: 1,1,1,3,3,3-Hexabromo-2-propanone Solvents: Dichloromethane ; 5 min, rt

참조

- NBS and Br3CCOCBr3 as highly efficient catalysts for the chemoselective N-tert-butyloxycarbonylation of amines, Tetrahedron Letters, 2016, 57(43), 4807-4811

Synthetic Routes 17

반응 조건

1.1 Solvents: Tetrahydrofuran , Ethyl acetate ; 30 min, 23 °C; 4 h, 23 °C

참조

- Novel bis-amide containing compounds exhibiting antifungal activity and their method of use and preparation, World Intellectual Property Organization, , ,

Synthetic Routes 18

반응 조건

1.1 Solvents: Dichloromethane

참조

- 4-Aminopiperidine ureas as potent selective agonists of the human β3-Adrenergic receptor, Bioorganic & Medicinal Chemistry Letters, 2001, 11(24), 3123-3127

N-Boc-4-aminophenethylamine Raw materials

- Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester

- Aminophenethylamine

- Di-tert-butyl dicarbonate

- 2-(4-Nitrophenyl)ethanamine

N-Boc-4-aminophenethylamine Preparation Products

N-Boc-4-aminophenethylamine 관련 문헌

-

1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

94838-59-2 (N-Boc-4-aminophenethylamine) 관련 제품

- 38427-90-6(tert-butyl N-(2-phenylethyl)carbamate)

- 2228341-65-7(O-(3,3,4,4,4-pentafluorobutyl)hydroxylamine)

- 2166861-54-5(4-benzyl-2-ethyl-1,3-oxazinane)

- 1806761-61-4(3-(Fluoromethyl)-6-methyl-4-nitro-2-(trifluoromethoxy)pyridine)

- 2229125-76-0(2-azido-2-2-(propan-2-yl)phenylethan-1-ol)

- 1622180-63-5((2R)-2-hexyl-6-iodo-1,2,3,4-tetrahydronaphthalene)

- 931693-82-2(6-bromo-3-{3-4-(dimethylamino)phenyl-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one)

- 936901-97-2(7-(TRIFLUOROMETHYL)BENZO[B]THIEN-2-YL BORONIC ACID)

- 933782-03-7((2-bromo-4-methyl-1,3-thiazol-5-yl)methanol)

- 2171828-41-2(6-(2-hydroxypent-4-yn-1-yl)aminopyrimidine-4-carboxylic acid)

추천 공급업체

Amadis Chemical Company Limited

(CAS:94838-59-2)N-Boc-4-aminophenethylamine

순결:99%

재다:100g

가격 ($):287.0